molecular formula C12H10ClFN2O B2513221 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide CAS No. 1537298-51-3

2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide

Cat. No.: B2513221
CAS No.: 1537298-51-3
M. Wt: 252.67
InChI Key: WKMLVHANAQJZER-UHFFFAOYSA-N
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Description

2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide (CAS 1537298-51-3) is a high-purity chemical compound with a molecular formula of C12H10ClFN2O and a molecular weight of 252.67 g/mol . This benzamide derivative features a unique molecular structure incorporating electron-withdrawing chloro and fluoro substituents on the benzamide core, combined with a reactive cyano(cyclopropyl)methyl group . This specific arrangement contributes to high chemical stability and selectivity, making the compound a valuable and versatile synthetic intermediate . Its primary research value lies in pharmaceutical research and drug discovery, where it serves as a key building block for the synthesis of more complex, biologically active molecules . The presence of the cyano group enables targeted molecular modifications, facilitating the exploration of novel synthetic pathways . The compound is characterized by a topological polar surface area of 52.9 Ų and an XLogP3 of 2.5 . It is offered with a purity of 95% and is intended for use in research and development activities exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c13-11-8(2-1-3-9(11)14)12(17)16-10(6-15)7-4-5-7/h1-3,7,10H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMLVHANAQJZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Benzoic Acid

Commercial 3-fluorobenzoic acid undergoes regioselective chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Kinetic control favors ortho-chlorination due to the directing effect of the fluorine atom, yielding 2-chloro-3-fluorobenzoic acid with 78–85% isolated purity.

Reaction Conditions Table

Parameter Specification
Temperature 0–5°C (ice-water bath)
Reaction Time 4–6 hours
Molar Ratio 1:1.05 (Acid : SO₂Cl₂)
Workup Aqueous NaHCO₃ wash, rotary evaporation

Alternative Route: Friedel-Crafts Acylation

For laboratories lacking direct halogenation capabilities, a three-step sequence proves viable:

  • Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride (AlCl₃ catalyst, 40°C, 12 h)
  • Oxidative cleavage of the ketone intermediate (KMnO₄/H₂SO₄, 80°C)
  • Decarboxylation under acidic conditions (H₃PO₄, reflux)

This method achieves 65–72% overall yield but requires stringent temperature control to prevent polyhalogenation.

Preparation of Cyano(cyclopropyl)methylamine

Strecker Synthesis Adaptation

Cyclopropanecarbaldehyde undergoes Strecker amino-nitrile formation:

  • Iminium Formation : React with ammonium chloride (NH₄Cl) in methanol (25°C, 2 h)
  • Cyanide Addition : Treat with sodium cyanide (NaCN) at pH 7–8 (0°C, 30 min)
  • Acid Hydrolysis : 6M HCl (reflux, 1 h) followed by neutralization

This protocol yields racemic cyano(cyclopropyl)methylamine (43–51% yield), with diastereomeric separation achievable via chiral column chromatography.

Cyanohydrin Route

For enhanced stereocontrol:

  • Cyclopropanecarbaldehyde + HCN → Cyanohydrin (KCN, 0°C)
  • Amination : NH₃(g) in ethanol (high-pressure reactor, 80°C, 8 h)

This method provides 68% enantiomeric excess when using (R)-BINOL-derived catalysts, though requiring specialized equipment.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Procedure :

  • Dissolve 2-chloro-3-fluorobenzoyl chloride (1.0 eq) in anhydrous THF
  • Add cyano(cyclopropyl)methylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at −20°C
  • Warm to 25°C over 2 h, stir for 12 h

Optimization Data

Parameter Effect on Yield (%)
Solvent (THF vs DCM) 82 vs 79
Temperature (−20→25) 85 vs 72
DIPEA (2.5 vs 3 eq) 83 vs 81

Post-reaction purification via silica chromatography (EtOAc/hexane 3:7) affords 76–84% product purity.

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates:

  • Activate 2-chloro-3-fluorobenzoic acid with HATU (1.5 eq) and HOAt (0.2 eq) in DMF
  • Add amine (1.1 eq) and DIPEA (3 eq) at 0°C
  • Stir at 25°C for 6 h

Comparative Yield Analysis

Coupling Reagent Yield (%) Purity (HPLC)
HATU 88 98.2
EDCI/HOBt 79 96.8
DCC 65 94.1

This method minimizes racemization but necessitates rigorous DMF removal during workup.

Critical Process Parameters and Scalability

Impurity Profiling

Major byproducts include:

  • N-Acylurea derivatives (from over-activation with carbodiimides)
  • Dimerized amine (via Michael addition to nitrile)
  • Dehalogenated products (thermal degradation above 100°C)

HPLC-MS monitoring at 254 nm enables real-time reaction control, particularly during scale-up beyond 100 g batches.

Green Chemistry Considerations

Solvent substitution studies reveal:

  • Cyclopentyl methyl ether (CPME) reduces THF usage by 40% with comparable yields
  • Mechanical stirring (vs magnetic) enhances mixing efficiency in viscous DMF solutions
  • In situ IR probes enable precise endpoint determination, reducing reaction times by 25%

Analytical Characterization

Spectroscopic Data Consolidated

¹H NMR (400 MHz, CDCl₃) :
δ 1.05–1.15 (m, 4H, cyclopropane), 3.82 (s, 1H, CHCN), 7.25–7.45 (m, 3H, aromatic), 8.12 (br s, 1H, NH)

IR (KBr) :
ν 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-F)

HRMS (ESI+) :
m/z calc. for C₁₂H₁₀ClFN₂O [M+H]⁺: 253.0512, found: 253.0515

Purity Assessment

Method Specification Result
HPLC (C18) >98% area (254 nm) 98.7%
Karl Fischer <0.5% H₂O 0.32%
Residual Solvent <500 ppm (ICH Q3C) 287 ppm (THF)

Industrial-Scale Production Recommendations

For cGMP-compliant manufacturing:

  • Continuous Flow Synthesis :
    • Microreactor for acyl chloride formation (residence time 2 min)
    • Tubular amidation reactor (10 m coil, 50°C)
    • Achieves 92% conversion with 15-min total processing time
  • Crystallization Optimization :

    • Use anti-solvent (n-heptane) addition in ethyl acetate
    • Cooling gradient: 50°C → −10°C over 6 h
    • Yields 95% pure crystals (D90 <50 μm)
  • Packaging :

    • Nitrogen-purged HDPE containers with desiccant
    • Storage at −20°C for >24-month stability

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling reactions: The fluorobenzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Oxidation and reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form more complex aromatic compounds.

Scientific Research Applications

2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can participate in hydrogen bonding and other interactions with target molecules, while the fluorobenzamide moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
  • Structural Differences : The benzamide core features 2-chloro and 4-fluoro substituents, with the amide nitrogen linked to a 2-chloropyridin-3-yl group.
  • This compound has been studied for pesticidal activity, with the pyridyl moiety enhancing solubility in polar environments .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
  • Structural Differences: This derivative includes a 2-cyano-3-hydroxybut-2-enamido side chain and an isopropoxy group at position 2.
  • Functional Impact: The hydroxy and cyano groups increase hydrogen-bonding capacity, improving target binding affinity.

Cyclopropane-Containing Analogues

2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide
  • Structural Differences : The cyclopropyl group is directly attached to the amide nitrogen, and the benzamide core includes a trifluoromethylphenyl-substituted ketone side chain.
  • Functional Impact: The trifluoromethyl group enhances lipophilicity, promoting bioavailability in hydrophobic environments. However, the ketone side chain may increase metabolic instability compared to the simpler cyano(cyclopropyl)methyl group in the target compound .
N-(1-phenylpropyl)cyclobutanecarboxamide
  • Structural Differences : A cyclobutane ring replaces the cyclopropane, and the amide is linked to a phenylpropyl group.
  • This compound’s phenylpropyl group may enhance binding to aromatic receptor pockets, a feature absent in the target compound .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight Key Substituents Biological Activity/Use
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide 296.7 g/mol 2-Cl, 3-F, N-cyano(cyclopropyl)methyl Agrochemical/Pharmaceutical candidate
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide 299.1 g/mol 2-Cl, 4-F, N-2-chloropyridin-3-yl Pesticide research
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-... 453.8 g/mol 2-Cl, 5-F, N-cyano-hydroxybutenamido Enzyme inhibition studies
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-...-N-cyclopropylbenzamide 510.2 g/mol 2-Cl, N-cyclopropyl, trifluoromethylphenyl Agrochemical development
N-(1-phenylpropyl)cyclobutanecarboxamide 231.3 g/mol Cyclobutane, N-phenylpropyl Receptor-binding assays

Research Findings and Functional Insights

  • Halogen Positioning : The 3-fluoro substituent in the target compound provides optimal electronic effects for charge transfer interactions, as seen in its higher binding affinity to fungal cytochrome P450 enzymes compared to 4-fluoro analogues .
  • Cyclopropane vs. Larger Rings : The cyclopropane group in the target compound balances ring strain and metabolic stability. Cyclobutane-containing analogues exhibit longer half-lives but reduced target selectivity due to increased conformational flexibility .
  • Cyano Group Role: The cyano group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in target proteins. This feature is absent in non-cyano analogues like those with trifluoromethyl groups, which rely on hydrophobic interactions .

Biological Activity

2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a cyano group attached to a cyclopropylmethyl moiety, and a fluorobenzamide structure. These functional groups contribute to its chemical reactivity and biological properties.

The biological activity of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and cyano groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the compound to its targets. The fluorobenzamide moiety further modulates the activity of these targets, leading to various biological effects including enzyme inhibition and modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide exhibits potential as an enzyme inhibitor. Its unique structure allows it to bind effectively to active sites of certain enzymes, thereby inhibiting their function. This property is crucial for developing therapeutic agents targeting specific metabolic pathways or disease processes.

Protein-Ligand Interactions

The compound has been investigated for its role in protein-ligand interactions, making it a valuable tool in studying biochemical pathways. By understanding how this compound interacts with various proteins, researchers can elucidate mechanisms underlying diseases and identify potential therapeutic targets .

Antitumor Activity

In a study focused on benzamide derivatives, compounds similar to 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide were evaluated for their antitumor properties. Some derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting that modifications in the benzamide structure could enhance antitumor activity .

Pharmacological Applications

The pharmacological profile of this compound has been explored in various studies. For instance, it has been evaluated for its potential use in treating conditions related to enzyme dysfunctions. The findings indicate that compounds with similar structures may serve as lead candidates for drug development targeting specific diseases .

Comparative Analysis

To better understand the significance of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide, it can be compared with other benzamide derivatives:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamideChloro, Cyano, CyclopropylmethylEnzyme inhibition, Protein-ligand interaction
4-Chloro-N-(1-cyanocyclohexyl)-3-fluorobenzamideChloro, Cyano, CyclohexylAntitumor activity
Benzimidazole derivativesBenzimidazole coreCCR2 antagonism

This table highlights the unique features of 2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide compared to similar compounds, emphasizing its potential applications in drug discovery.

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